(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
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Overview
Description
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine: is a chemical compound with the molecular formula C10H14FN3O2S and a molecular weight of 259.3 g/mol It is characterized by the presence of a fluoropyridinylsulfonyl group attached to a pyrrolidinylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Fluoropyridinylsulfonyl Group: The fluoropyridinylsulfonyl group can be introduced via a nucleophilic substitution reaction using a fluoropyridine derivative and a sulfonyl chloride.
Coupling Reaction: The final step involves coupling the fluoropyridinylsulfonyl group with the pyrrolidine ring through a reductive amination reaction using a suitable reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidinylmethanamine moiety can interact with various biological pathways, modulating their function and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1-(5-Chloropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
- (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
- (1-(5-Methylpyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
Uniqueness
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine is unique due to the presence of the fluorine atom in the pyridinyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
[1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2S/c11-9-3-10(6-13-5-9)17(15,16)14-2-1-8(4-12)7-14/h3,5-6,8H,1-2,4,7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMURCAOYMCPEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)S(=O)(=O)C2=CN=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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